C22 Dihydroceramide

説明

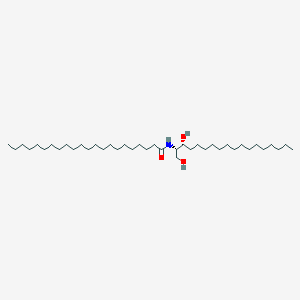

Structure

2D Structure

特性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,42-43H,3-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPRAKSDHOEHIG-ZESVVUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415276 | |

| Record name | C22 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147492-65-7 | |

| Record name | C22 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cellular and Subcellular Localization and Dynamics of C22 Dihydroceramide

Intracellular Localization in Endoplasmic Reticulum (ER)

The primary site for the synthesis of C22 Dihydroceramide (B1258172) is the endoplasmic reticulum (ER). nih.govresearchgate.net The de novo sphingolipid biosynthesis pathway is a conserved process that initiates and largely proceeds within the ER membrane. nih.govbiorxiv.org Key enzymes responsible for the formation of dihydroceramides are localized to the ER. researchgate.net The process begins with the condensation of serine and palmitoyl-CoA, followed by a reduction to form sphinganine (B43673). Subsequently, a ceramide synthase (CerS) enzyme acylates sphinganine with a fatty acyl-CoA, in this case, behenoyl-CoA (C22), to produce C22 Dihydroceramide. researchgate.netresearchgate.net

Studies have confirmed that the enzymes for these initial steps, including ceramide synthase, are located on the cytosolic face of the ER membrane. researchgate.netnih.gov This localization allows substrates from the cytosol to access their active sites. The final step in the synthesis of ceramide from dihydroceramide is catalyzed by dihydroceramide desaturase, which is also an ER-resident enzyme. biorxiv.orgnih.gov

Research indicates that the retention and accumulation of dihydroceramides within the ER can have pathological consequences. In conditions where the enzyme dihydroceramide desaturase is deficient, dihydroceramides, including this compound, build up in the ER. nih.govbiorxiv.org This accumulation can lead to ER expansion and swelling, disrupting glial cell function and contributing to neurodegeneration. biorxiv.orgresearchgate.net This phenomenon underscores the ER as the principal site of dihydroceramide synthesis and localization. Furthermore, the ceramide transport protein (CERT), which moves ceramide from the ER to the Golgi apparatus for further processing, is less efficient at transporting dihydroceramide, contributing to its retention within the ER. nih.govbiorxiv.org

Table 1: Key Enzymes in Dihydroceramide Synthesis and Their ER Localization

| Enzyme | Function | Subcellular Location | Topological Orientation |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | Catalyzes the initial rate-limiting step of sphingolipid synthesis. | Endoplasmic Reticulum | Active site faces the cytosol. researchgate.net |

| Ceramide Synthases (CerS) | Acylates sphinganine to form dihydroceramide (e.g., this compound). | Endoplasmic Reticulum | Active site faces the cytosol. researchgate.netresearchgate.net |

| Dihydroceramide Desaturase (DEGS1) | Introduces a double bond into dihydroceramide to form ceramide. | Endoplasmic Reticulum | Active site faces the cytosol. nih.gov |

Membrane Integration and Lipid Raft Association

As a lipid molecule, this compound integrates into the lipid bilayer of the membranes where it is synthesized, primarily the ER. Its structure, featuring a long, saturated C22 acyl chain, influences its interactions within the membrane. While much of the research on lipid rafts focuses on ceramide, the structural precursor role of dihydroceramide is critical. Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol, which function as platforms for signal transduction. mdpi.commdpi.com

The generation of ceramide from sphingomyelin (B164518) in the plasma membrane is known to cause the coalescence of small lipid rafts into larger signaling platforms. mdpi.comnih.govnih.gov Dihydroceramides share structural similarities with ceramides (B1148491), lacking only the 4,5-trans double bond in the sphingoid base. biorxiv.org This structural difference is significant, as the double bond in ceramide enhances its conformational plasticity. biorxiv.org However, the long saturated acyl chain of this compound promotes strong van der Waals interactions with neighboring lipids, favoring its partitioning into ordered membrane domains.

The structure of the ceramide acyl chain plays a decisive role in the nature of lipid nanodomain assembly. Glycosphingolipids with fully saturated acyl chains are actively clustered into nanodomains in a cholesterol-dependent manner. Given that this compound possesses a very long and saturated acyl chain, it is expected to preferentially associate with ordered lipid environments, such as those found in lipid rafts, contributing to their stability and organization. The conversion of dihydroceramide to ceramide within these domains can then trigger further structural alterations, such as the formation of larger platforms crucial for cellular signaling. mdpi.comnih.gov

Impact of this compound on Membrane Composition and Fluidity

The biophysical properties of this compound, particularly its very long, saturated acyl chain, have a significant impact on the structure and fluidity of cellular membranes. The incorporation of lipids with long, saturated chains generally decreases membrane fluidity by increasing the order and packing of the lipid acyl chains. utl.ptresearchgate.net

Studies on different ceramide species have shown that saturated ceramides have a stronger tendency to increase the order of fluid membranes and to segregate into highly ordered gel-like domains compared to their unsaturated counterparts. utl.pt Very-long-chain ceramides (like C22) are particularly effective at promoting these ordered phases. utl.pt Although dihydroceramide lacks the double bond of ceramide, its saturated nature means it contributes significantly to membrane rigidity.

Table 2: Influence of Ceramide/Dihydroceramide Structure on Membrane Properties

| Structural Feature | Biophysical Effect | Impact on Membrane |

|---|---|---|

| Very-Long Acyl Chain (e.g., C22) | Increases van der Waals interactions between lipid tails. | Promotes formation of highly ordered, gel-like domains. utl.pt |

| Saturated Acyl Chain | Allows for tighter packing of lipid molecules. | Decreases membrane fluidity and increases membrane order. utl.ptresearchgate.net |

| Lack of 4,5-trans double bond (in Dihydroceramide) | Reduces conformational plasticity compared to ceramide. | Contributes to a rigid, ordered membrane structure. biorxiv.org |

Molecular Mechanisms of C22 Dihydroceramide Action in Cellular Processes

C22 Dihydroceramide (B1258172) in Cell Stress Responses

Increased levels of cellular dihydroceramides, including C22:0 dihydroceramide, can induce cellular stress responses. researchgate.nettandfonline.com These responses often precede or accompany autophagic signals. researchgate.net

Induction of Endoplasmic Reticulum (ER) Stress by C22 Dihydroceramide Accumulation

Accumulation of dihydroceramides, such as C22:0 dihydroceramide, has been shown to induce Endoplasmic Reticulum (ER) stress. physiology.orgresearchgate.nettandfonline.comnih.gov ER stress can occur due to various factors, including the accumulation of misfolded proteins or changes in lipid composition within the ER membrane. tandfonline.com Studies have shown that increasing dihydroceramide levels can activate the unfolded protein response (UPR), a cellular pathway initiated to restore ER homeostasis during stress. physiology.orgtandfonline.com In some cases, dihydroceramide accumulation has been linked to an increase in the dihydroceramide/ceramide ratio in the ER membrane, which contributes to ER stress induction. researchgate.netphysiology.org This ER stress can then lead to downstream effects, including the activation of autophagy and, in some contexts, cell death. physiology.orgtandfonline.com

Data from research indicates that treatment with certain compounds that inhibit dihydroceramide desaturase-1 (DES1), the enzyme that converts dihydroceramides to ceramides (B1148491), leads to an increase in specific dihydroceramide species, including C22:0 dihydroceramide, and induces ER stress. physiology.orgtandfonline.com

| Treatment | Effect on C22:0 Dihydroceramide Levels | Effect on ER Stress |

| DES1 Inhibitor (e.g., ABTL0812, GT-11, XM462) | Increased | Induced |

| D9-tetrahydrocannabinol (THC) | Increased (specifically C16:0 DhCer) | Induced |

Role in Oxidative Stress

The relationship between this compound and oxidative stress is complex. Oxidative stress, characterized by an abnormal increase in reactive oxygen species (ROS), can damage cellular components. physiology.org Some studies suggest that oxidative stress can lead to an increase in dihydroceramide levels due to reduced activity of dihydroceramide desaturase 1 (DES1). physiology.orgnih.gov However, other research indicates that the increase in dihydroceramide levels can be independent of ROS accumulation and that both may be nonessential for certain types of cell death. physiology.orgcdnsciencepub.com While increased dihydroceramide levels are often observed alongside oxidative stress, the precise nature of this relationship and the direct role of C22:0 dihydroceramide in inducing or responding to oxidative stress require further investigation. physiology.orgresearchgate.net

This compound and Autophagy Regulation

C22:0 dihydroceramide has been implicated in the regulation of autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. physiology.orgresearchgate.nettandfonline.comnih.govnih.govnih.govpreprints.orgnih.gov Dihydroceramides, including C22:0, have been shown to act as mediators of autophagy. preprints.orgresearchgate.net The effect of dihydroceramides on autophagy can be context-dependent, sometimes leading to cell survival and at other times contributing to cell death. physiology.orgresearchgate.net

Caspase-Independent Autophagy

Studies, particularly in T-cell acute lymphoblastic leukemia (ALL) cell lines, have demonstrated that increases in specific dihydroceramides, including C22:0 and C24:0 dihydroceramides, are associated with a caspase-independent mechanism of cell death that involves increased autophagy. researchgate.netplos.orgphysiology.orgnih.gov This suggests that C22:0 dihydroceramide can promote a form of programmed cell death that does not rely on the activation of caspases, the key enzymes in classical apoptosis. plos.orgnih.gov The increased autophagy observed in these contexts appears to be linked to the cytotoxic effects of C22:0 dihydroceramide. plos.orgnih.gov

Research findings indicate a strong positive correlation between the levels of C22:0 dihydroceramide and cytotoxicity in certain cancer cell lines, with this cytotoxicity occurring through a caspase-independent pathway associated with increased autophagy. plos.orgnih.govaacrjournals.org

| Cell Line | Correlation between C22:0 Dihydroceramide and Cytotoxicity | Caspase Dependency | Autophagy Involvement |

| T-cell ALL lines | Strong positive correlation | Caspase-independent | Increased |

Mediation via AMPK and S6K Pathways

Downstream of cellular stress responses induced by increased dihydroceramide levels, the AMPK (AMP-activated protein kinase) and S6K (ribosomal protein S6 kinase) pathways have been shown to mediate the effect of dihydroceramides on autophagy. physiology.orgresearchgate.net Activation of AMPK can occur in response to conditions like oxidative stress or starvation and is essential for maintaining cellular homeostasis and initiating autophagy. researchgate.netphysiology.org Conversely, inhibition of DES1, leading to dihydroceramide accumulation, has been linked to reduced S6K activity and elevated autophagy in neuronal cells. physiology.org This suggests that C22:0 dihydroceramide, through its influence on these pathways, can modulate autophagic processes. physiology.orgresearchgate.net

Data indicates that the drug combination of FTY720 and pemetrexed, which increases dihydroceramide levels, reduces signaling through the PI3K/AKT/p70S6K/mTOR pathway and that expression of activated forms of AKT, p70 S6K, or mTOR suppressed the induction of autophagy. nih.gov This supports the involvement of downstream pathways like S6K (part of the mTOR pathway) in dihydroceramide-mediated autophagy. nih.gov

This compound in Cell Growth and Proliferation

C22:0 dihydroceramide has been shown to influence cell growth and proliferation. researchgate.netphysiology.orgresearchgate.netnih.govnih.gov Accumulation of dihydroceramides has been linked to cell cycle arrest, which inhibits cell growth. physiology.orgnih.govnih.gov Specifically, an earlier study showed that dihydroceramide accumulation can lead to cell cycle arrest at the G0/G1 phase in human neuroblastoma cells. physiology.orgnih.gov This suggests a role for dihydroceramides, including C22:0, in inhibiting cell proliferation. physiology.orgnih.gov

Furthermore, studies involving the inhibition of ceramide synthases 2 and 3 (CerS2 and CerS3), which are involved in the synthesis of C22-C24 dihydroceramides, have shown enhanced levels of drug-induced autophagosomes and increased drug combination toxicity. nih.gov This implies that manipulating the levels of C22-C24 dihydroceramides can impact cellular responses related to growth and proliferation, potentially leading to reduced cell viability. nih.gov

Research indicates that dihydroceramides have antiproliferative properties. msu.ru

| Cellular Process | Effect of C22:0 Dihydroceramide Accumulation |

| Cell Cycle Progression | Can lead to G0/G1 arrest |

| Cell Growth | Can inhibit cell growth |

| Cell Proliferation | Can suppress cell proliferation |

Cell Cycle Arrest Induction

Accumulation of dihydroceramide has been shown to induce cell cycle arrest. nih.govunimi.itnih.govnih.govoncotarget.com Studies have demonstrated that increased dihydroceramide levels can lead to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell growth. physiology.orgunimi.itnih.govoncotarget.com This effect has been observed in human neuroblastoma cells and gastric carcinoma cells. physiology.orgunimi.itoncotarget.com The induction of cell cycle arrest by dihydroceramide accumulation can be a temporary effect and may be linked to the activation of endoplasmic reticulum (ER) stress and subsequent autophagy. unimi.it Downregulation of dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide, leads to increased dihydroceramide levels and promotes cell cycle arrest. nih.govnih.govoncotarget.com

This compound and Cell Death Pathways

Dihydroceramides, including specific acyl chain lengths like C22, are involved in regulating cell fate, influencing both pro-death and pro-survival pathways. physiology.orgresearchgate.netphysiology.orgresearchgate.net

Pro-Death and Pro-Survival Pathways

Dihydroceramides have been linked to both pro-survival and pro-death cellular outcomes, often mediated through their influence on autophagy. physiology.orgresearchgate.netphysiology.orgresearchgate.net Autophagy induced by dihydroceramides can act as a double-edged sword depending on the cellular context. physiology.org Increased dihydroceramide levels can alter the lipid composition of organelle membranes, leading to stress responses such as oxidative and ER stress, which can precede autophagic signals. physiology.org While dihydroceramide-induced autophagy can sometimes promote cell survival, in other contexts, it is associated with deleterious effects and can contribute to cell death. physiology.orgphysiology.org For instance, in glioblastoma cells, an increase in dihydrosphingosine and dihydroceramide levels, induced by a sphingosine (B13886) kinase inhibitor, was followed by oxidative and ER stress, autophagy, and ultimately apoptotic cell death when combined with temozolomide. physiology.orgphysiology.org Conversely, some studies suggest dihydroceramide accumulation can enhance cell survival and suppress proliferation under certain conditions, such as hypoxia, potentially by inducing cytoprotective autophagy. nih.gov

Interference with Ceramide Channel Formation

Dihydroceramide has been reported to inhibit the formation of ceramide channels. nih.govnih.govpreprints.orgiiarjournals.org Ceramide channels are believed to contribute to the permeabilization of the mitochondrial outer membrane, a key event in the intrinsic pathway of apoptosis. preprints.org By interfering with the formation of these channels, dihydroceramide may counteract the pro-apoptotic effects of ceramide. nih.goviiarjournals.org One study explicitly states that dihydroceramide, lacking the 4-5 double bond present in ceramide, cannot form ceramide channels in vitro and therefore cannot induce cell death via this mechanism. preprints.org While C22-ceramide (which is distinct from this compound) has been shown to reduce the propensity of C16-ceramide channel formation, the direct interference of this compound with ceramide channel formation is a proposed mechanism by which it might influence apoptosis. iiarjournals.orgmedchemexpress.com

This compound in Immune Responses

Dihydroceramides are also implicated in immune responses. physiology.orgresearchgate.netphysiology.orgresearchgate.net Their role in modulating inflammatory processes is an area of emerging research. physiology.orgmdpi.commdpi.com

Modulation of Pro-inflammatory Cytokines

Dihydroceramides have been shown to influence the levels and activity of pro-inflammatory cytokines. physiology.orgmdpi.comnih.gov In atherosclerotic plaques, pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and macrophage inflammatory protein-1b (MIP-1b), have been positively correlated with dihydroceramide levels among other sphingolipids. physiology.orgmdpi.com Furthermore, dihydroceramides have been shown to stimulate the release of IL-6 from human coronary artery smooth muscle cells. physiology.org Conversely, increasing dihydroceramide levels through the inhibition of DES1 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the expression of numerous pro-inflammatory genes. physiology.org This suggests a complex and context-dependent role for dihydroceramides in modulating inflammatory responses, potentially having both pro- and anti-inflammatory effects depending on the specific cellular environment and stimulus.

Table 2: Reported Effects of Dihydroceramides on Pro-inflammatory Mediators

| Mediator | Effect of Increased Dihydroceramide | Context | Source |

| MCP-1 | Positive correlation | Atherosclerotic plaques | physiology.orgmdpi.com |

| IL-6 | Positive correlation, Stimulates release | Atherosclerotic plaques, Coronary artery smooth muscle cells | physiology.orgmdpi.com |

| MIP-1b | Positive correlation | Atherosclerotic plaques | physiology.orgmdpi.com |

| NF-κB activation | Inhibition | Macrophages | physiology.org |

This compound in Hypoxia Response

Hypoxia, a state of reduced oxygen availability, significantly impacts cellular lipid metabolism, leading to alterations in sphingolipid profiles. A notable consequence of hypoxic conditions is the accumulation of dihydroceramides (dhCers), particularly very long-chain species such as this compound. nih.govmetabolon.comnih.govnih.gov This accumulation is a consistent finding across various cell types and tissues exposed to low oxygen. nih.govmetabolon.comnih.govnih.gov

Research indicates that the increased levels of this compound under hypoxia are closely associated with the activity of ceramide synthases (CERS). Specifically, Ceramide Synthase 2 (CERS2) is identified as a key enzyme responsible for the synthesis of very long-chain dihydroceramides, including C22 and C24 species. aginganddisease.orgwindows.netunimi.itgenecards.org Under hypoxic stress, the activity or expression of CERS2 is often upregulated, driving the increased production of this compound. nih.govwindows.netunimi.ituni.lu

The accumulation of this compound in response to hypoxia has been implicated in the pathogenesis of several hypoxia-related conditions, such as pulmonary hypertension (PH) and endothelial dysfunction. windows.netuni.luunimi.it In the context of pulmonary hypertension, which can be induced by chronic hypoxia, very long-chain dihydroceramides, including C22 dhCer, accumulate and are suggested to contribute to vascular remodeling and inflammation. uni.luunimi.it Studies in endothelial cells have shown that hypoxia-induced this compound accumulation contributes to endothelial dysfunction, characterized by impaired angiogenesis and increased permeability. windows.net This suggests a role for this compound as a mediator of the adverse effects of oxygen deprivation on vascular function.

The mechanism underlying dihydroceramide accumulation in hypoxia also involves the inhibition of dihydroceramide desaturase (DES), the enzyme that converts dihydroceramides to ceramides. metabolon.comnih.govnih.gov DES activity is oxygen-dependent, and reduced oxygen levels directly inhibit this enzyme, leading to a backup of the de novo sphingolipid synthesis pathway at the dihydroceramide step. metabolon.comnih.gov This inhibition, coupled with potentially increased CERS2 activity, results in the observed increase in this compound levels during hypoxia. nih.govmetabolon.comnih.govnih.govwindows.netunimi.ituni.lu

Detailed research findings highlight the dynamic changes in sphingolipid profiles under hypoxia. For instance, studies using mass spectrometry have quantified the increase in dihydroceramide species, including C22 dhCer, in various cell lines and tissues following hypoxic exposure. nih.govnih.gov The magnitude of this increase can be significant and is often dependent on the duration and severity of the hypoxic insult. nih.gov Reoxygenation typically leads to a reversal of dihydroceramide accumulation and an increase in corresponding ceramide species as DES activity is restored. nih.govnih.gov

The functional consequences of elevated this compound levels under hypoxia are an active area of research. While initially considered inert precursors, dihydroceramides are now recognized as bioactive lipids with distinct cellular effects, which may differ from those of ceramides. metabolon.comnih.gov The accumulation of dihydroceramides, including the C22 species, has been linked to the inhibition of cell proliferation and the induction of cell cycle arrest, potentially serving as a cellular response mechanism to hypoxic stress. metabolon.comnih.gov

The following table summarizes key research findings related to this compound in hypoxia response:

| Finding | Context | Associated Enzyme(s) | Observed Effect(s) | Source(s) |

| Accumulation of very long-chain dihydroceramides, including C22 dhCer. | Various cell types, rat lung endothelium, lungs of hypoxic rats. | CERS2, DES (inhibition) | Proportional to depth and duration of hypoxia. Reversible upon reoxygenation. | nih.govmetabolon.comnih.govnih.gov |

| Increased CERS2 activity/expression. | Pulmonary hypertension, endothelial cells. | CERS2 | Drives synthesis of C22 and C24 dihydroceramides. | windows.netunimi.ituni.lu |

| Contribution to vascular remodeling and inflammation. | Hypoxia-induced pulmonary hypertension. | C22 dhCer | Implicated in disease pathology. | uni.luunimi.it |

| Contribution to endothelial dysfunction. | Hypoxic endothelial cells. | C22 dhCer | Impaired angiogenesis, increased permeability. | windows.net |

| Inhibition of cell proliferation and induction of cell cycle arrest. | Cells exposed to hypoxia. | Dihydroceramides | Part of cellular stress response. | metabolon.comnih.gov |

C22 Dihydroceramide in Health and Disease Pathogenesis

C22 Dihydroceramide (B1258172) in Cancer Biology

The role of sphingolipids, including dihydroceramides, in cancer biology is an active area of research. Altered sphingolipid metabolism is increasingly recognized as a feature of various cancers, influencing processes such as cell proliferation, survival, and death.

T-Cell Acute Lymphoblastic Leukemia (ALL) and C22 Dihydroceramide Cytotoxicity

Specific acyl chain lengths of dihydroceramides have been implicated in the cytotoxicity observed in T-cell acute lymphoblastic leukemia (ALL) cell lines. Studies have shown that only C22:0 and C24:0 dihydroceramides were associated with increased autophagy and caspase-independent cell death in these cells. physiology.orgresearchgate.net A strong positive correlation has been observed between cytotoxicity and the levels of C22:0-dihydroceramide in T-cell ALL cell lines, including CCRF-CEM, MOLT-4, COG-LL-317h, and COG-LL-332h. plos.orgaacrjournals.org

Research employing methods to increase de novo dihydroceramide synthesis, such as the addition of specific fatty acids, sphinganine (B43673), and the dihydroceramide desaturase-1 (DES1) inhibitor GT-11, demonstrated that C22:0-fatty acid supplementation increased C22:0-dihydroceramide levels and cytotoxicity in T-cell ALL cells. plos.org This suggests that increases in specific dihydroceramides contribute to cytotoxicity in these cancer cells through a caspase-independent, mixed cell death mechanism associated with increased autophagy. plos.org

Table 1: Correlation between Dihydroceramide Levels and Cytotoxicity in CCRF-CEM ALL Cell Line

| Dihydroceramide Species | Correlation Coefficient (ρ) | P-value |

| C22:0 | 0.75 | < 0.001 |

| C24:0 | 0.84 | < 0.001 |

Data derived from non-parametric correlation analysis of cytotoxicity and absolute sphingolipid levels. aacrjournals.org

Glioma and Dihydroceramide/Ceramide Ratio in ER Membrane

In glioma cells, alterations in the ratio of dihydroceramide to ceramide within the endoplasmic reticulum (ER) membrane have been highlighted as important in defining cellular behavior. physiology.orgresearchgate.net Treatment with D9-tetrahydrocannabinol (THC) or inhibition of DES1 has been shown to lead to an increase in the dihydroceramide/ceramide ratio composition of the ER membrane. physiology.orgresearchgate.net This increase in the dihydroceramide:ceramide ratio can induce ER stress. physiology.orgresearchgate.netnih.gov This alteration in membrane composition can be transmitted to nascent autophagosomal membranes, potentially leading to membrane destabilization, lysosomal membrane permeabilization, cathepsin release, and ultimately cell death. nih.govresearchgate.net While various long-chain dihydroceramides, including C22, were shown to increase in response to certain treatments in cancer cells, the specific impact of this compound on the dihydroceramide/ceramide ratio and ER stress in glioma is part of this broader mechanism involving changes in the balance of these lipid species. nih.gov

Gastric Cancer and Autophagy Induction

Dihydroceramides have been reported as inducers of autophagy in several cellular models. researchgate.net Studies in T-cell ALL cell lines have specifically associated C22:0 and C24:0 dihydroceramides with increased autophagy. physiology.orgresearchgate.netplos.org While there is a general link between dihydroceramides and autophagy induction in cancer cells, and dihydroceramides including C22 have been shown to induce ER stress and autophagy in cancer cells generally, specific detailed research findings on the role of this compound in autophagy induction specifically within gastric cancer cells were not available in the provided search results. nih.gov

Breast Cancer and DES1 Inhibition

Inhibition of dihydroceramide desaturase 1 (DES1) has been explored in the context of breast cancer. DES1 inhibition leads to an increase in dihydroceramide levels as the conversion of dihydroceramides to ceramides (B1148491) is reduced. researchgate.net Research suggests that DES1 may potentially serve as a biomarker of aggressive and metastasis-prone HER2+ breast cancer. researchgate.net While the provided information links DES1 inhibition and increased dihydroceramides to breast cancer, it does not provide specific details on the direct role or levels of this compound in this context.

Head and Neck Squamous Carcinoma Cells and Apoptosis Modulation

Studies involving dihydroceramide desaturase 1 (DES1) knockdown in human head and neck squamous carcinoma cells have demonstrated an impact on sphingolipid profiles and apoptosis. DES1 knockdown results in increased levels of dihydroceramides, including a significant increase in C24 dihydroceramide levels. caymanchem.com This alteration in sphingolipid composition affects apoptosis after photodamage in these cells. caymanchem.com While this compound was not specifically highlighted in the provided snippets regarding head and neck squamous carcinoma, the mechanism involving DES1 inhibition and the accumulation of long-chain dihydroceramides influencing apoptosis is relevant to understanding the potential role of different dihydroceramide species in this cancer type.

Neuroblastoma and Cell Cycle Arrest

Information specifically detailing the role of this compound in neuroblastoma and its impact on cell cycle arrest was not found within the provided search results.

Table 2: Summary of this compound and Dihydroceramide-Related Findings in Specific Cancers

| Cancer Type | Key Finding Related to Dihydroceramides | Relevant Dihydroceramide Species Mentioned (if specific) |

| T-Cell Acute Lymphoblastic Leukemia | Cytotoxicity, caspase-independent cell death, increased autophagy, positive correlation with cytotoxicity. | C22:0, C24:0 physiology.orgresearchgate.netplos.orgaacrjournals.org |

| Glioma | Increased dihydroceramide/ceramide ratio in ER membrane, induction of ER stress, links to cell death. | C16, C22, C24, C24:1 (increase observed) nih.gov |

| Gastric Cancer | General link between dihydroceramides and autophagy induction in cancer cells. | Not specifically detailed for C22 in gastric cancer. |

| Breast Cancer | DES1 inhibition leads to increased dihydroceramides; DES1 as potential biomarker. | Not specifically detailed for C22 in breast cancer. |

| Head and Neck Squamous Carcinoma | DES1 knockdown increases dihydroceramides (including C24), impacts apoptosis after photodamage. | C24 (specifically mentioned as increased) caymanchem.com |

| Neuroblastoma | Information not available in provided sources. | Information not available in provided sources. |

This compound in Metabolic Diseases

Alterations in sphingolipid metabolism, including changes in dihydroceramide levels, have been increasingly implicated in the pathogenesis of various metabolic disorders. This compound, a very long-chain dihydroceramide species, has been a subject of research regarding its associations with conditions such as type 2 diabetes, insulin (B600854) resistance, adipogenesis, lipid accumulation, and metabolic dysfunction-associated steatohepatitis (MASLD).

Association with Type 2 Diabetes (T2D) Onset and Risk

Elevated levels of specific dihydroceramide species, including C22:0 dihydroceramide, have been associated with an increased risk of developing type 2 diabetes. Studies have indicated that long-chain fatty-acid-containing dihydroceramides are significantly elevated in the plasma of individuals who progress to diabetes. mdpi.com

Research in cohorts such as the Strong Heart Study and the Strong Heart Family Study found that high levels of C18:0, C20:0, and C22:0 ceramide were associated with a higher risk of developing diabetes. mdpi.com While these findings pertain to ceramides, the close metabolic relationship means changes in dihydroceramide levels often correlate with ceramide levels. More directly, plasma levels of C22:0 dihydroceramide have been found to be elevated in obese female children and adolescents with T2D. physiology.org Some findings suggest that C22:0 dihydroceramide could potentially serve as a biomarker for T2DM disease progression in humans. mdpi.comresearchgate.net A study involving a nested case-cohort within the prospective EPIC-Potsdam study found that, when controlling for confounding by other (dihydro)ceramides, C22:2 dihydroceramide was associated with higher T2D risk. nih.gov

Insulin Resistance and this compound

This compound has been linked to insulin resistance. Studies comparing individuals with varying degrees of insulin sensitivity, including lean athletes, lean sedentary controls, and individuals with obesity and type 2 diabetes, have shown that total serum dihydroceramides and individual species, such as C22:0 dihydroceramide, are significantly higher in individuals with obesity and T2D. nih.govnih.govdiabetesjournals.org These elevated levels have demonstrated an inverse relationship with insulin sensitivity. nih.govnih.gov

Specific research has indicated that total dihydroceramide levels, alongside C16:0 ceramide and C18:0 sphingomyelin (B164518), are higher in individuals with T2DM and correlate positively with insulin resistance. mdpi.comresearchgate.net In vitro studies have further supported a direct role for dihydroceramides in promoting insulin resistance; administration of a physiological mix of dihydroceramides to primary myotubes resulted in decreased insulin sensitivity. nih.govnih.gov

Table 1: Association of C22:0 Dihydroceramide and Related Lipids with Insulin Sensitivity and T2D

| Lipid Species | Association with Insulin Sensitivity | Association with T2D Risk | Study Population/Context | Source |

| C22:0 Dihydroceramide | Inverse relationship | Associated with higher risk | Individuals with obesity and T2D vs. lean/athletes | nih.govnih.gov |

| C22:0 Dihydroceramide | Positively correlated with resistance | Potential biomarker | T2DM subjects | mdpi.comresearchgate.net |

| C22:2 Dihydroceramide | Not specified | Associated with higher risk | Prospective EPIC-Potsdam study cohort | nih.gov |

| C22:0 Ceramide | Inverse relationship | Associated with higher risk | Individuals with obesity and T2D vs. lean/athletes (Ceramide) | nih.govnih.gov |

| C22:0 Ceramide | Linked to insulin resistance | Associated with higher risk | Obese female children and adolescents with T2D (Ceramide) | researchgate.net |

Adipogenesis and Lipid Accumulation

Dihydroceramides have been suggested to play a role in regulating adipose tissue development (adipogenesis) and lipid accumulation. Increased concentrations of dihydroceramides may limit the expansion of adipose tissue by inhibiting adipogenesis and promoting cell death. physiology.org This limitation in adipose tissue growth could, in turn, contribute to the ectopic deposition of fat in other tissues, which is a hallmark of metabolic dysfunction. physiology.org

Studies involving the inhibition of dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramides to ceramides, have shown that the resulting increase in dihydroceramide levels can impair adipogenesis and lipogenesis. mdpi.com Furthermore, direct treatment of adipocytes with dihydroceramides has been shown to result in metabolic dysregulation. mdpi.com Analysis of fatty acid profiles during adipogenesis has revealed that while most long-chain fatty acids increase, very long-chain fatty acids, including C22:0, show fluctuating or decreasing concentrations. nih.gov While this observation pertains to total fatty acids within various lipid classes, it provides context for the behavior of the C22 acyl chain during adipocyte differentiation.

Metabolic Dysfunction-Associated Steatohepatitis (MASLD)

Metabolic Dysfunction-Associated Steatohepatitis (MASLD), characterized by excessive lipid accumulation in the liver, is another condition where sphingolipids, particularly ceramides, are implicated. nih.govcnr.it The accumulation of sphingolipid-derived lipid species is thought to contribute to liver damage in more severe forms of MASLD. nih.gov

While research in the context of MASLD often focuses on ceramides, dihydroceramides are their immediate precursors. Ceramide synthase 2 (CerS2), which has a preference for C22:0 and C24:0 fatty acyl-CoAs, is expressed in the liver, suggesting its role in generating very long-chain dihydroceramides and subsequently ceramides in this organ. nih.gov Inhibiting DES1, which leads to elevated dihydroceramide levels, has shown promise in improving signs of MASLD in mouse models. nih.gov Elevated ceramide levels in metabolic disorders, including MASLD, are associated with increased lipid peroxidation and reduced mitochondrial respiration in metabolic dysfunction-associated steatohepatitis (MASH), the more severe form of MASLD. researchgate.net

This compound in Cardiovascular Diseases (CVD)

Sphingolipids, including ceramides and dihydroceramides, have emerged as potential markers and contributors to cardiovascular disease risk.

Association with CVD Risk

Studies have investigated the association between this compound and the risk of cardiovascular diseases. Some research indicates that C22:0 ceramide is associated with a higher risk of developing CVD. mdpi.com A related species, C22:2 dihydroceramide, has also been associated with an increased risk of cardiovascular diseases in cohort studies. mdpi.comnih.gov

Table 2: Association of this compound and Related Lipids with CVD Risk

| Lipid Species | Association with CVD Risk | Specific CVD Outcome (if specified) | Study Population/Context | Source |

| C22:2 Dihydroceramide | Associated with higher risk | Cardiovascular diseases | Cohort study | mdpi.comnih.gov |

| C22:0 Ceramide | Associated with higher risk | Cardiovascular disease | Not specified | mdpi.com |

| C22:0 Ceramide | Associated with reduced risk | Heart failure | Study with 4,249 participants | aginganddisease.org |

| C22:0/C16:0 Ceramide Ratio | Inversely associated with risk | All-cause mortality | FHS and SHIP studies | nih.gov |

Impact on Endothelial Function

Sphingolipids, including ceramides and dihydroceramides, have been implicated in various cardiovascular diseases, such as hypertension, atherosclerosis, and conditions related to diabetes mellitus. ahajournals.org Elevated levels of ceramides and dihydroceramides have been observed in atherosclerotic plaques. researchgate.net

Studies have suggested that specific plasma ceramide ratios, including C22:0/C16:0 ceramides, independently correlate with major adverse cardiovascular events in patients with and without coronary artery diseases. ahajournals.orgresearchgate.net Research indicates that endothelial de novo sphingolipid biosynthesis is a significant source of both plasma sphingosine-1-phosphate (S1P) and ceramide. ahajournals.org

While mechanisms of ceramide-mediated apoptosis have been explored, particularly in the context of cancer, the precise ways in which ceramides regulate vascular functions and blood pressure are not yet fully understood. ahajournals.org However, research highlights an important role of locally produced ceramides, specifically C16:0-, C24:0-, and C24:1-Cer, in maintaining vascular and blood pressure homeostasis. ahajournals.org The endothelium has been identified as a key source of plasma ceramides. ahajournals.org

This compound in Neurological Disorders

Alterations in dihydroceramide levels have been noted in studies related to certain neurological diseases, including Alzheimer's disease and Huntington's disease. nih.gov

Alzheimer's Disease Models

Increased levels of ceramide have been reported in the brain tissue of Alzheimer's disease (AD) patients. researchgate.nettandfonline.com Studies have quantified the levels of ceramides and sphingosine (B13886) derivatives in mitochondria isolated from cortical brain tissue in AD mouse models. tandfonline.com In one study using 5xFAD mice, levels of Cer18:0, Cer22:0, and Cer24:1 were found to be increased at 3 months of age, preceding the onset of memory deficits typically observed in this AD model. tandfonline.com These long-chain and very long-chain ceramides accumulated with age in the mitochondria of these mice. tandfonline.com

Research suggests that the sphingolipid composition is dysregulated in mitochondria early in the pathogenesis of AD and may contribute to mitochondrial dysfunction. tandfonline.com The ceramide precursor sphingosine was also found to be increased in mitochondria isolated from both 5xFAD mice and AD patient brains compared to controls. tandfonline.com

In a population-based study of older women, high serum ceramide levels, particularly ceramides d18:1–C16:0, d18:1–C24:0, and lactosylceramide, were associated with an increased risk of all-cause dementia, independent of age, blood glucose, and BMI. nih.gov The association between these lipids and AD was found to be stronger than for all-cause dementia. nih.gov

Huntington's Disease Models

Huntington's disease (HD) is a neurodegenerative disorder caused by a genetic mutation in the Huntingtin gene. oup.comnih.gov While the mutant huntingtin protein is expressed throughout the body, the striatum is particularly vulnerable to degeneration early in the disease. oup.comnih.gov

Studies investigating sphingolipid profiles in post-mortem brain tissue from individuals with clinically advanced HD have revealed alterations in specific brain regions. oup.comresearchgate.net The caudate of Huntington's patients showed a shifted sphingolipid profile, favoring long-chain (C13–C21) over very-long-chain (C22–C26) ceramides, sphingomyelins, and lactosylceramides. oup.comresearchgate.netresearchgate.net Ceramide synthase 1 (CerS1), which synthesizes long-chain sphingolipids, showed reduced expression in the caudate of HD patients, correlating positively with a younger age at death and a longer CAG repeat length. oup.comresearchgate.net Ceramide synthase 2 (CerS2), responsible for synthesizing very-long-chain sphingolipids, did not show a different expression level in the Huntington's brain in this study. oup.comresearchgate.net

Despite evidence of sphingolipid disturbances in HD mouse and cell models, there has been limited knowledge regarding how these lipids are affected in human brain tissue. oup.comresearchgate.net The observed shift in the sphingolipid profile in the caudate of advanced HD cases may be an important feature of region-specific cell dysfunction in neurodegenerative disease. oup.comresearchgate.net

This compound in Other Pathologies

Age-Related Sarcopenia

Age-related muscle dysfunction and sarcopenia are significant contributors to physical incapacitation in older adults. researchgate.netepfl.ch Research indicates that sphingolipids accumulate in mouse skeletal muscle with aging. researchgate.netepfl.ch Both genetic and pharmacological inhibition of sphingolipid synthesis have been shown to prevent age-related declines in muscle mass while improving strength and exercise capacity in mouse models. researchgate.netepfl.ch

Within the sphingolipid pathway, the accumulation of dihydroceramides has been identified as a factor disrupting myofibrillar homeostasis. researchgate.netepfl.ch Inhibition of sphingolipid synthesis appears to enhance myogenic potential and promote protein synthesis. researchgate.net

Studies in human cohorts have also demonstrated the relevance of sphingolipid pathways in aging. researchgate.netepfl.ch For example, gene expression-reducing variants of SPTLC1 and DEGS1 were associated with improved and reduced fitness in older individuals, respectively. researchgate.netepfl.ch These findings suggest that inhibiting sphingolipid synthesis could be a potential therapeutic strategy for age-related sarcopenia and related conditions. researchgate.netepfl.ch

Some research suggests that the compensatory upregulation of very long-chain C24:0/C24:1 ceramides and dihydroceramides upon inhibition of CerS1 in aging might accelerate age-related muscle wasting and dysfunction, thereby contributing to sarcopenia. elifesciences.orgelifesciences.org

Skin Disorders

Ceramides are a significant component of the stratum corneum (SC) in the skin, making up approximately 50% of its total lipids. nih.govmdpi.com Altered ceramide profiles are closely linked to the development of skin diseases characterized by impaired barrier function, such as atopic dermatitis and psoriasis. mdpi.commdpi.com

In atopic dermatitis (AD), changes in lipid composition in the SC are associated with the loss of a proper water barrier. nih.gov While ceramides with ultra-long fatty acyl chains (>24 carbon atoms) may be reduced, long acyl chain ceramides (C24 and below) have been reported to be increased in the SC of AD patients. nih.gov

Studies have reported changes in free ceramide profiles in skin pathologies like atopic dermatitis and psoriasis. mdpi.com Reduced ceramide levels, alterations in ceramide class composition, and shortening of ceramide chains have been observed in AD patients. mdpi.com Correlations have been found between the quantities of specific ceramide classes in the SC and skin barrier function parameters. mdpi.com

Research using advanced analytical techniques like LC-MS/MS has aimed to quantify specific ceramide species by distinguishing the chain lengths of their constituent long-chain bases (LCBs) and fatty acids (FAs). mdpi.com This allows for a more detailed understanding of the correlations between skin condition parameters and ceramides. mdpi.com

While much of the research in skin disorders focuses on ceramides, dihydroceramides are precursors in their synthesis. Elevated levels of dihydrosphingosine (dhSph), a precursor to dihydroceramide, have been reported in the stratum corneum of lesional skin in atopic dermatitis and linked to skin barrier function and disease severity. researchgate.net

Data Tables

| Disease/Condition | This compound/Related Lipid Observation | Model/Study Type | Reference |

| Endothelial Dysfunction | Plasma C22:0 ceramides correlated with major adverse cardiovascular events. | Clinical studies | ahajournals.orgresearchgate.net |

| Alzheimer's Disease | Increased Cer22:0 levels in mitochondria, accumulating with age. | 5xFAD mouse model | tandfonline.com |

| Alzheimer's Disease | High serum ceramide levels, including d18:1–C22:0, associated with increased AD risk. | Population-based study (older women) | nih.gov |

| Huntington's Disease | Shifted sphingolipid profile favoring long over very-long-chain (C22–C26) ceramides. | Post-mortem human brain tissue (caudate) | oup.comresearchgate.net |

| Age-Related Sarcopenia | Accumulation of dihydroceramides linked to disrupted myofibrillar homeostasis. | Mouse skeletal muscle aging model | researchgate.netepfl.ch |

| Age-Related Sarcopenia | Compensatory upregulation of very long-chain C24:0/C24:1 dihydroceramides may accelerate muscle wasting. | Inhibition of CerS1 in aging mouse model | elifesciences.orgelifesciences.org |

| Skin Disorders (Atopic Dermatitis) | Elevated dihydrosphingosine (precursor) in lesional skin. | Study on atopic dermatitis patients (stratum corneum) | researchgate.net |

Viral Infections (e.g., SARS-CoV-2, Flavivirus)

Dihydroceramides (DhCers), once considered biologically inert intermediates in sphingolipid synthesis, are increasingly recognized for their distinct biological roles, including implications in viral infections. While ceramides have well-established functions, studies over the past decade have begun to unravel the involvement of DhCers in various cellular processes relevant to viral pathogenesis, such as stress responses, autophagy, and immune responses. physiology.orgresearchgate.net

Research indicates that sphingolipids, including ceramides and dihydroceramides, can influence different stages of the viral life cycle, from entry to replication and release. researchgate.netuobabylon.edu.iq Alterations in sphingolipid levels and composition have been observed in the context of various viral infections. uobabylon.edu.iqnih.gov

SARS-CoV-2:

Studies investigating the role of sphingolipids in SARS-CoV-2 infection have shown that the virus can induce alterations in sphingolipid levels. researchgate.netnih.gov An increase in the levels of various sphingolipid species, including dihydroceramides, has been observed in both infected cells and in murine models of SARS-CoV-2 infection. nih.gov Specifically, elevated levels of dihydrosphingosine and dihydroceramide, including C22:0 dihydroceramide, have been noted in critical COVID-19 patients. researchgate.net This suggests a potential link between unbalanced lipid metabolism, including increased dihydroceramide levels, and the severity of COVID-19. researchgate.net

While the precise mechanisms by which SARS-CoV-2 infection leads to elevated sphingolipids, including DhCers, are still being elucidated, some research suggests that the virus may influence enzymes in the sphingolipid synthesis pathway. nih.gov However, the direct involvement of dihydroceramide Δ4-desaturase 1 (DEGS1), an enzyme that converts dihydroceramides to ceramides, in SARS-CoV-2 infection appears limited. Studies using DEGS1 knockout cells showed no significant difference in virus production compared to wild-type cells, despite the knockout cells having significantly higher levels of dihydroceramide. jst.go.jp This suggests that while DhCer levels may be altered during infection, DEGS1-mediated conversion might not be a critical factor for SARS-CoV-2 replication and release. jst.go.jp

Data from studies on COVID-19 severity and serum sphingolipid levels highlight the changes observed in dihydroceramide species. researchgate.net

| Sphingolipid Species | COVID-19 Severity Group | Log2 Fold Change (vs. Healthy Controls) |

| DhCer C16:0 | Severe | Increased |

| DhCer C18:0 | Severe | Increased |

| DhCer C22:0 | Severe | Increased |

| DhCer C22:1 | Severe | Increased |

| DhCer C16:0 | Critical | Increased |

| DhCer C18:0 | Critical | Increased |

| DhCer C22:0 | Critical | Increased |

| DhCer C22:1 | Critical | Increased |

Note: Data extracted from research findings on serum sphingolipid changes in COVID-19 patients. researchgate.net

Flavivirus:

Sphingolipids also play a role in the replication cycle of Flaviviruses, a genus that includes viruses such as West Nile virus and dengue virus. nih.govwikipedia.orgbiorxiv.orgbiorxiv.orgnpaa.inplos.org Inhibition of dihydroceramide desaturase (DES), the enzyme responsible for converting dihydroceramides to ceramides, has shown antiviral activity against Flaviviruses like West Nile virus in a dose-dependent manner. researchgate.netnih.gov This suggests that modulating the balance between dihydroceramides and ceramides can impact Flavivirus infection.

Furthermore, studies exploring potential antiviral compounds against Flaviviruses, such as those targeting the Zika virus NS2B-NS3 protease, have utilized computational approaches involving databases like PubChem to identify potential inhibitors. npaa.inresearcherslinks.com While these studies may not directly focus on endogenous this compound, they highlight the broader interest in lipid metabolism and related pathways as targets for antiviral interventions against Flaviviruses. Research on the effect of diacylglycerol acyltransferase 2 (DGAT2) on Flavivirus replication also indicates the importance of host cell lipid metabolism in the viral life cycle. plos.org

The role of specific dihydroceramide species, such as this compound, in Flavivirus infections is an area of ongoing research. The observation that DES inhibition impacts Flavivirus replication suggests that the accumulation of dihydroceramides may have antiviral effects or that the downstream production of ceramides is necessary for efficient viral replication.

Therapeutic and Diagnostic Implications of C22 Dihydroceramide

C22 Dihydroceramide (B1258172) as a Biomarker for Disease Progression

Specific dihydroceramide species, particularly those with longer acyl chains like C22:0 dihydroceramide, are emerging as potential biomarkers for the progression of various diseases, including type 2 diabetes and cardiometabolic conditions. physiology.orgresearchgate.net Their altered levels in plasma and tissues have been observed in several studies investigating metabolic disorders. physiology.orgresearchgate.net

Predictor for Type 2 Diabetes Onset

Studies have indicated that elevated levels of certain dihydroceramide species, including C22:0 dihydroceramide, may serve as predictive biomarkers for the development of type 2 diabetes (T2D). physiology.orgresearchgate.netmdpi.com Research in both mice and humans has identified specific sphingolipids that correlate with glucose intolerance and insulin (B600854) secretion. researchgate.net Notably, C22:0 dihydroceramide has been suggested as a potential biomarker for T2D disease progression in humans. researchgate.net

A score based on plasma concentrations of C18:0 dihydroceramide, C22:1 lysoalkylphosphatidylcholine, and triglyceride 16:0/18:0/18:1 has been proposed and validated as a possible predictive biomarker for the development of type 2 diabetes. mdpi.com Furthermore, a prospective study involving a large cohort of elderly adults found that high levels of several ceramide species (C16:0, C18:0, C20:0, and C22:0 ceramide) were associated with a higher risk of developing type 2 diabetes. mdpi.com While this study focuses on ceramides (B1148491), it highlights the broader link between long-chain sphingolipids, including dihydroceramides, and T2D risk. Another study found that plasma C18:0 ceramide, C22:0 ceramide, C20:0 dihydroceramide, and C22:2 dihydroceramide were associated with T2D incidence. mdpi.comnih.gov

| Sphingolipid Species | Association with T2D Risk | Study Cohort |

| C18:0 Dihydroceramide | Predictive Biomarker | Human (Mamtani et al.) mdpi.com |

| C22:0 Dihydroceramide | Potential Biomarker | Human (Wigger et al.) researchgate.net, Human (Wittenbecher et al.) mdpi.comnih.gov |

| C20:0 Dihydroceramide | Higher Risk | Human (Wittenbecher et al.) mdpi.comnih.gov |

| C22:2 Dihydroceramide | Higher Risk | Human (Wittenbecher et al.) mdpi.comnih.gov |

| C16:0 Ceramide | Higher Risk | Human (Cardiovascular Health Study) mdpi.com |

| C18:0 Ceramide | Higher Risk | Human (Cardiovascular Health Study) mdpi.com |

| C20:0 Ceramide | Higher Risk | Human (Cardiovascular Health Study) mdpi.com |

| C22:0 Ceramide | Higher Risk | Human (Cardiovascular Health Study) mdpi.com, Human (Wittenbecher et al.) mdpi.comnih.gov |

Cardiometabolic Risk Assessment

Beyond type 2 diabetes, C22:0 dihydroceramide and other dihydroceramide species have been implicated in broader cardiometabolic risk assessment. mdpi.com Abnormal levels of ceramides and dihydroceramides have been linked to cardiovascular diseases such as atherosclerosis and heart failure. mdpi.compatsnap.com

| Sphingolipid Species | Association with CVD Risk | Study Cohort |

| C16:0 Ceramide | Higher Risk | EPIC-Potsdam study nih.govnih.govrepec.org |

| C22:2 Dihydroceramide | Higher Risk | EPIC-Potsdam study mdpi.comnih.govnih.govrepec.org |

Targeting C22 Dihydroceramide Metabolism for Therapeutic Intervention

Given the emerging role of dihydroceramides in disease pathogenesis, targeting their metabolism presents a potential therapeutic strategy. nih.govasm.orgplos.orgaginganddisease.org Dihydroceramides are converted to ceramides by the enzyme dihydroceramide desaturase (DES1). plos.orgplos.org Modulating the activity of DES1 can alter the balance between dihydroceramides and ceramides, potentially influencing downstream cellular processes relevant to disease. patsnap.com

Dihydroceramide Desaturase (DES1) Inhibition

Inhibition of DES1 leads to a decrease in ceramide production and a concomitant increase in dihydroceramide levels. patsnap.com This shift in the sphingolipid profile has been explored as a therapeutic approach in various conditions, including cancer and metabolic diseases. patsnap.commedchemexpress.com DES1 is the final enzyme in the de novo synthesis of ceramide, introducing a double bond into the sphinganine (B43673) backbone of dihydroceramide. patsnap.complos.orgplos.org

Several compounds have been identified as DES1 inhibitors, and their effects on dihydroceramide levels and cellular outcomes have been investigated. physiology.orgmdpi.compatsnap.comnih.govrepec.orgplos.orgplos.orgnih.govnih.govnih.govechelon-inc.comnih.gov

Fenretinide (B1684555) (4-HPR) as a DES1 Inhibitor

Fenretinide (4-HPR) is a synthetic retinoid that has been shown to inhibit DES1. physiology.orgnih.govrepec.orgplos.orgnih.govechelon-inc.comnih.gov Studies have demonstrated that fenretinide blocks ceramide synthesis by inhibiting DES1, leading to an accumulation of dihydroceramides. nih.govresearchgate.net This mechanism is thought to contribute to its observed effects on insulin sensitivity. nih.govresearchgate.net

In cell culture models of insulin resistance, fenretinide has been shown to negate lipid-induced insulin resistance, simultaneously depleting cells of ceramide while promoting the accumulation of dihydroceramide. nih.govresearchgate.net These findings suggest that fenretinide's ability to improve insulin sensitivity is, at least in part, mediated by its inhibition of DES1. nih.govresearchgate.net

Fenretinide has also been studied in the context of cancer, where its cytotoxicity in certain cancer cell lines is associated with increased dihydroceramide levels. researchgate.netplos.orgplos.orgmdpi.comaacrjournals.org For example, in T-cell acute lymphoblastic leukemia cell lines, fenretinide treatment led to an increase in C22:0- and C24:0-dihydroceramides, which correlated with cytotoxicity. researchgate.netplos.orgplos.orgaacrjournals.org

GT-11 as a DES1 Inhibitor

GT-11 is another compound that acts as a DES1 inhibitor. nih.govplos.orgplos.orgnih.govnih.govresearchgate.net It is a synthetic ceramide derivative containing a cyclopropene (B1174273) unit. researchgate.netplos.orgnih.gov GT-11 has been shown to competitively inhibit dihydroceramide desaturase. nih.govresearchgate.netrsc.org

In studies investigating the effects of DES1 inhibition on dihydroceramide levels and cellular responses, GT-11 has been used to induce the accumulation of dihydroceramides. researchgate.netplos.orgplos.orgaacrjournals.org For instance, treatment of cells with sphinganine and GT-11 resulted in a significant increase in total dihydroceramides, including individual species. plos.orgplos.org This increase in dihydroceramides, particularly C22:0- and C24:0-dihydroceramides, has been linked to cytotoxicity in certain cancer cell lines. researchgate.netplos.orgplos.orgaacrjournals.org

| DES1 Inhibitor | Mechanism of Action | Observed Effects | Relevant Studies |

| Fenretinide | DES1 Inhibition | Increases dihydroceramide levels, decreases ceramide levels, improves insulin sensitivity, associated with cytotoxicity in cancer cells. | physiology.orgresearchgate.netnih.govrepec.orgplos.orgnih.govechelon-inc.comnih.govresearchgate.netmdpi.comaacrjournals.org |

| GT-11 | DES1 Inhibition | Increases dihydroceramide levels, associated with cytotoxicity in cancer cells. | researchgate.netnih.govplos.orgplos.orgnih.govnih.govnih.govaacrjournals.orgresearchgate.netrsc.org |

Analytical Methodologies for C22 Dihydroceramide Research

Quantitative Analysis of Dihydroceramide (B1258172) Molecular Species

Quantitative analysis of dihydroceramide molecular species involves methods capable of identifying and measuring the amounts of individual dihydroceramides with varying fatty acyl chain lengths and degrees of saturation. This is essential because different dihydroceramide species can have distinct biological activities. A method for quantitative analysis of ceramide and dihydroceramide molecular species has been developed using high-performance liquid chromatography (HPLC) nih.govcapes.gov.brresearchgate.net. This method involves semi-synthesizing various N-acyl chain-containing ceramides (B1148491) or dihydroceramides as standards and reacting them with a fluorescent reagent, such as anthroyl cyanide nih.govcapes.gov.brresearchgate.net. Anthroyl derivatives of dihydroceramides containing C16, C18, C20, C22, and C24 saturated N-acyl chains can be separated by reversed-phase HPLC equipped with a fluorescence detector nih.govcapes.gov.brresearchgate.net. This approach allows for the determination of picomole levels of molecular species of ceramide and dihydroceramide nih.govcapes.gov.brresearchgate.net.

Research findings indicate that the distribution of dihydroceramide molecular species can vary in different biological contexts. For example, analysis of U937 cells showed that the total free ceramide and dihydroceramide was 254 ± 5 pmol/10⁶ cells nih.govcapes.gov.brresearchgate.net. While the specific breakdown for dihydroceramides alone was not provided in detail in this context, the method demonstrates the capability to quantify individual species, including those with C22 chains, if present and derivatized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of sphingolipids, including dihydroceramides, offering high sensitivity and specificity nih.govresearchgate.net. This method combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. LC-MS/MS allows for the simultaneous measurement of various sphingolipids researchgate.net.

Most LC-MS/MS methods for sphingolipid measurement utilize liquid-liquid extraction for sample preparation, followed by reversed-phase liquid chromatography (RPLC) or hydrophilic interaction liquid chromatography (HILIC) for separation researchgate.net. Detection is typically performed using multiple reaction monitoring (MRM) acquisition via electrospray ionization (ESI) researchgate.net. Targeted lipidomics approaches using LC coupled with triple quadrupole instrumentation in MRM mode provide high sensitivity and specificity sciex.com. Amide column separation is a chromatographic strategy that effectively resolves lipid classes and subclasses, which is critical for reliable identification and quantification sciex.com.

Specific applications of LC-MS/MS for dihydroceramide analysis have been reported. A high-throughput LC/MS/MS method has been developed and validated for the simultaneous quantification of multiple ceramides and dihydroceramides in human serum biorxiv.org. This method employed protein precipitation for sample preparation, reversed-phase isocratic elution for chromatographic separation, and MRM for detection biorxiv.org. The study characterized and quantified several endogenous ceramide and dihydroceramide species, including some with unusual fatty acyl chain lengths biorxiv.org. For quantitative analysis of dihydroceramides, specific product ions are monitored biorxiv.org. For example, product ions at m/z 258.2 and 301.3 have been identified as superior for quantitative and qualitative analysis of dihydroceramides, respectively, in negative ion mode biorxiv.org.

LC-MS/MS has also been used in research investigating the biological effects of specific dihydroceramides. One study utilized LC/MS/MS analysis of sphingolipids in T-cell acute lymphoblastic leukemia cell lines treated with a dihydroceramide desaturase-1 inhibitor to increase dihydroceramide levels plos.org. This study found strong positive correlations between cytotoxicity and levels of C22:0-dihydroceramide and C24:0-dihydroceramide, as determined by LC/MS/MS plos.org. The method involved extracting cells and analyzing sphingolipids using an HPLC system coupled to a hybrid triple quadrupole/linear ion trap mass spectrometer operating in multiple-reaction monitoring, positive ionization mode plos.org. Internal standards, including C17-sphinganine, were used for quantification plos.org.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is another sensitive method employed for the analysis of ceramides and dihydroceramides nih.govcapes.gov.brresearchgate.netresearchgate.net. This technique often involves the derivatization of sphingolipids with a fluorescent tag to enable detection at very low concentrations.

As mentioned in the context of quantitative analysis, a method using HPLC with fluorescence detection has been developed for the quantitative analysis of ceramide and dihydroceramide molecular species nih.govcapes.gov.brresearchgate.net. This method involves the reaction of dihydroceramides with a fluorescent reagent like anthroyl cyanide nih.govcapes.gov.brresearchgate.net. The resulting fluorescent derivatives of dihydroceramides with various saturated N-acyl chains, including C22, can be separated by reversed-phase HPLC nih.govcapes.gov.brresearchgate.net. The lower detection limit for this method was reported to be below 1 pmol nih.govcapes.gov.br.

Another application of HPLC with fluorescence detection involves the deacylation of ceramides and glycosphingolipids, followed by derivatization of the liberated amino group with o-phthaldialdehyde (OPA) researchgate.netgoogle.com. The derivatized sphingoid bases and lysoglycosphingolipids are then separated by reversed-phase HPLC and quantified using a fluorescence detector researchgate.net. This method allows for the simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations researchgate.net. While this specific application focuses on total ceramide and related lipids after deacylation to the sphingoid base, the principle of using OPA derivatization and fluorescence detection with HPLC is applicable to the analysis of sphinganine (B43673) derived from dihydroceramides. The sensitivity of analytical methods using HPLC equipped with fluorescence detectors can reach the femtomol range google.com.

Sphingolipidomic Analyses

Sphingolipidomics refers to the comprehensive and quantitative analysis of the full complement of sphingolipid molecular species within a biological system nih.gov. This global approach is essential for understanding the complex metabolic pathways and functions of sphingolipids, including dihydroceramides. Sphingolipidomic studies aim for structure-specific and quantitative measurement of individual sphingolipid molecular species to determine their roles in a given biological context, such as biosynthesis or turnover nih.gov.

LC-MS/MS is currently the analytical tool of choice for sphingolipidomic analyses due to its ability to provide three orthogonal points of specificity: retention time, molecular mass, and structure nih.gov. Sphingolipidomic analyses can be either targeted, focusing on specific compounds, or untargeted, aiming to identify all detectable ions and match them to known or theoretical compounds mdpi.com.

In sphingolipidomic studies, dihydroceramides are analyzed alongside other sphingolipid classes mdpi.comlipidmaps.orgacs.org. The analysis typically involves the extraction of lipids from biological samples, followed by separation and detection using LC-MS/MS researchgate.netlipidmaps.org. MRM protocols are built for the quantitative analysis of identified molecular species lipidmaps.org. Sphingolipidomic analyses have revealed changes in dihydroceramide levels in various biological conditions and in response to treatments plos.orgacs.org. For instance, sphingolipidomic analysis in T-cell ALL cell lines allowed for the identification of specific dihydroceramide species, including C22:0-dihydroceramide, whose levels correlated with observed biological effects plos.org.

Sphingolipidomics allows for the investigation of the impact of enzymes involved in sphingolipid metabolism, such as dihydroceramide synthases (CerS), which acylate sphinganine with fatty acyl chains of different lengths to form dihydroceramides plos.orgmdpi.com. Different CerS enzymes exhibit preferences for fatty acyl-CoA substrates with varying carbon lengths mdpi.com. Sphingolipidomic studies can profile dihydroceramides with fatty acid chains ranging from C14 to C30 plos.org.

A targeted global lipid profiling strategy using LC-MS/MS has been developed to quantify a broad array of lipids, including dihydroceramides, at the molecular species level sciex.com. This method uses optimized chromatography to minimize isobaric interference and scheduled MRM for profiling large numbers of lipids sciex.com. The target list of lipids can cover those containing fatty acids with 14-22 carbons sciex.com.

Research findings from sphingolipidomic analyses highlight the importance of analyzing individual dihydroceramide species. For example, a study quantifying ceramides and dihydroceramides in human blood identified several novel species, including dihydroceramides with odd-chain fatty acids biorxiv.org. Another study analyzing ceramides in human stratum corneum by LC/MS/MS found that ceramides with longer sphingoid bases (C20, C22) were present and their levels could be altered in certain conditions researchgate.net. While this focused on ceramides, the methodologies are often applicable to dihydroceramides due to their structural similarity.

Interactive Data Table (Example - illustrative based on search results, specific C22 data is limited in general search results):

| Method | Analyte Class | Specific Species Mentioned (if any) | Detection Limit | Key Feature |

| HPLC-FLD | Ceramide, DHCer | C16, C18, C20, C22, C24 (saturated) | Below 1 pmol | Fluorescent derivatization, Reversed-phase separation nih.govcapes.gov.brresearchgate.net |

| LC-MS/MS | Sphingolipids | Various, including DHCer species | High sensitivity | MRM, ESI, Chromatographic separation nih.govresearchgate.netsciex.com |

| HPLC-FLD (OPA) | Ceramide, GlycoSP | Sphingoid bases (after deacylation) | Femtomol range | OPA derivatization, Deacylation researchgate.netgoogle.com |

| Sphingolipidomics | Comprehensive SLs | Various, including DHCer species | High sensitivity | Global profiling, Targeted/Untargeted MS nih.govmdpi.com |

Future Directions and Research Gaps in C22 Dihydroceramide Studies

Elucidation of Detailed Signaling Mechanisms

While dihydroceramides have been linked to cellular stress responses and autophagy, the detailed signaling mechanisms by which C22 dihydroceramide (B1258172) exerts its effects are not fully elucidated physiology.orgphysiology.org. Studies suggest that changes in dihydroceramide levels can alter the lipid composition of organelle membranes, leading to stress responses like oxidative and ER stress, which may precede autophagic signals physiology.org. The AMPK and S6K pathways have been implicated in mediating the effect of dihydroceramides on autophagy physiology.org.

Research indicates that dihydroceramide accumulation can induce a temporary arrest in the G0/G1 phase of the cell cycle, temporally subsequent to the unfolded protein response (UPR) caused by dihydroceramide accumulation-mediated ER stress unimi.it. This highlights a potential signaling axis involving ER stress and cell cycle regulation.

A recent study investigating a C22-ceramide compound (Ehux-C22, although this is a ceramide, not a dihydroceramide, the study provides insight into long-chain sphingolipid signaling) demonstrated activation of the miR-199a-3p/mTOR signaling pathway, leading to melanosomal autophagy in mouse B16 cells researchgate.netnih.gov. This suggests that long-chain sphingolipids, including potentially C22 dihydroceramide, might signal through microRNA-mediated pathways affecting autophagy.

Future research should aim to:

Identify the specific protein targets and downstream effectors of this compound signaling.

Map the complete signaling cascades initiated by this compound accumulation or changes in its levels.

Investigate the interplay between this compound-induced ER stress, oxidative stress, and downstream signaling pathways like AMPK and mTOR.

Determine if this compound directly interacts with specific proteins or if its effects are primarily mediated through alterations in membrane properties.

Specificity of Acyl Chain Length in Biological Functions

The biological functions of sphingolipids, including ceramides (B1148491) and dihydroceramides, are known to be highly dependent on the length and saturation of their acyl chains physiology.orgbiorxiv.orgresearchgate.net. Ceramide synthase enzymes (CerS1-6) exhibit distinct specificities for acyl-CoA substrates, leading to the synthesis of dihydroceramides with varying acyl chain lengths physiology.orgunimi.itplos.orgresearchgate.net. For instance, CerS2 prefers C20-C26 acyl chains, including C22 and C24, while CerS4 synthesizes C18-C22 dihydroceramides unimi.itfrontiersin.orgnih.gov.

Studies have shown that only specific dihydroceramide species, notably C22:0 and C24:0 dihydroceramides, were associated with increased autophagy and caspase-independent cell death in T cell acute lymphoblastic leukemia cell lines physiology.orgplos.orgresearchgate.net. This finding strongly supports the concept of acyl chain length specificity in dihydroceramide function. Supplementation with C22:0 fatty acid further increased C22:0 dihydroceramide levels and cytotoxicity in these cells plos.org.

However, the precise reasons why this compound, compared to other dihydroceramide species, elicits specific biological responses remain unclear. Research gaps include:

Determining how the length of the C22 acyl chain influences the interaction of dihydroceramide with cellular proteins and membranes.

Investigating whether different this compound species (e.g., saturated C22:0 vs. monounsaturated C22:1) have distinct biological activities.

Elucidating the mechanisms by which CerS enzymes achieve their acyl chain specificity and how this impacts the cellular pool of this compound.

Data from studies on T-cell ALL cell lines highlight the correlation between specific dihydroceramide species and cytotoxicity:

| Dihydroceramide Species | Correlation with Cytotoxicity (ρ) | p-value |

| C22:0 | 0.74–0.81 | ≤ 0.04 |

| C24:0 | 0.84–0.90 | ≤ 0.004 |

| Total Dihydroceramides | Not correlated | - |

| Other individual species | Not correlated | - |

This data suggests a specific role for C22:0 and C24:0 dihydroceramides in inducing cell death in this context plos.org.

Role of this compound in Membrane Structure and Dynamics

Sphingolipids are integral components of cell membranes, influencing their structure, dynamics, and the formation of specialized microdomains like lipid rafts biorxiv.orgfrontiersin.orgmdpi.com. While ceramides are known to affect membrane properties and can induce the formation of ceramide-rich domains, the specific impact of dihydroceramides, particularly this compound, on membrane structure and dynamics is an active area of research biorxiv.orgmdpi.comnih.gov.

Biophysical studies suggest that dihydroceramide-enriched membranes are more condensed and have fewer lipid packing gaps compared to ceramide-enriched membranes biorxiv.org. Dihydroceramides also appear to associate more favorably with sphingomyelin (B164518), potentially due to stronger intermolecular interactions biorxiv.org. This difference in interaction could affect the composition and packing of membrane rafts biorxiv.org.